H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Lys-OH H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Lys-OH
Brand Name: Vulcanchem
CAS No.: 125357-12-2
VCID: VC21148463
InChI: InChI=1S/C75H127N27O15/c1-43(2)37-55(101-68(113)57(40-45-17-6-5-7-18-45)93-60(105)42-91-59(104)41-92-61(106)48(78)39-46-26-28-47(103)29-27-46)66(111)96-51(22-13-33-88-73(81)82)63(108)94-50(21-12-32-87-72(79)80)62(107)95-52(23-14-34-89-74(83)84)64(109)98-53(24-15-35-90-75(85)86)70(115)102-36-16-25-58(102)69(114)97-49(19-8-10-30-76)65(110)100-56(38-44(3)4)67(112)99-54(71(116)117)20-9-11-31-77/h5-7,17-18,26-29,43-44,48-58,103H,8-16,19-25,30-42,76-78H2,1-4H3,(H,91,104)(H,92,106)(H,93,105)(H,94,108)(H,95,107)(H,96,111)(H,97,114)(H,98,109)(H,99,112)(H,100,110)(H,101,113)(H,116,117)(H4,79,80,87)(H4,81,82,88)(H4,83,84,89)(H4,85,86,90)
SMILES:
Molecular Formula: C75H127N27O15
Molecular Weight: 1647 g/mol

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Lys-OH

CAS No.: 125357-12-2

Cat. No.: VC21148463

Molecular Formula: C75H127N27O15

Molecular Weight: 1647 g/mol

* For research use only. Not for human or veterinary use.

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Lys-OH - 125357-12-2

CAS No. 125357-12-2
Molecular Formula C75H127N27O15
Molecular Weight 1647 g/mol
IUPAC Name 6-amino-2-[[2-[[6-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid
Standard InChI InChI=1S/C75H127N27O15/c1-43(2)37-55(101-68(113)57(40-45-17-6-5-7-18-45)93-60(105)42-91-59(104)41-92-61(106)48(78)39-46-26-28-47(103)29-27-46)66(111)96-51(22-13-33-88-73(81)82)63(108)94-50(21-12-32-87-72(79)80)62(107)95-52(23-14-34-89-74(83)84)64(109)98-53(24-15-35-90-75(85)86)70(115)102-36-16-25-58(102)69(114)97-49(19-8-10-30-76)65(110)100-56(38-44(3)4)67(112)99-54(71(116)117)20-9-11-31-77/h5-7,17-18,26-29,43-44,48-58,103H,8-16,19-25,30-42,76-78H2,1-4H3,(H,91,104)(H,92,106)(H,93,105)(H,94,108)(H,95,107)(H,96,111)(H,97,114)(H,98,109)(H,99,112)(H,100,110)(H,101,113)(H,116,117)(H4,79,80,87)(H4,81,82,88)(H4,83,84,89)(H4,85,86,90)
Standard InChI Key BARJCTQEOHKYQV-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N

Chemical Identity and Structural Characteristics

Basic Chemical Properties

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Lys-OH is a synthetic peptide with precisely defined chemical and structural properties. The compound is identified by CAS number 125357-12-2 and has a molecular formula of C75H127N27O15 with a molecular weight of 1647 g/mol. The name itself indicates a specific sequence of amino acids, with the "H-" prefix denoting a free amino group at the N-terminus and "-OH" indicating a free carboxyl group at the C-terminus. The "DL-" prefix before most amino acids in the sequence indicates that these amino acids are present as racemic mixtures of both D- and L-isomers, which is a distinctive characteristic of this compound.

The IUPAC name of this compound is particularly complex due to its peptide structure: 6-amino-2-[[2-[[6-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]. This comprehensive name reflects the detailed molecular structure and chemical bonds within the peptide sequence.

Structural Elements and Composition

The peptide sequence consists of multiple amino acids including tyrosine (Tyr), glycine (Gly), phenylalanine (Phe), leucine (Leu), arginine (Arg), proline (Pro), and lysine (Lys). The sequence begins with tyrosine at the N-terminus, followed by two glycine residues, and continues with a specific arrangement of the remaining amino acids, culminating with lysine at the C-terminus. This particular arrangement plays a crucial role in determining the compound's three-dimensional structure and its potential interactions with biological targets.

The presence of four arginine residues in sequence (DL-Arg-DL-Arg-DL-Arg-DL-Arg) creates a highly positively charged region within the peptide, which likely influences its solubility characteristics and potential interactions with negatively charged molecules or cell membrane components. Additionally, the inclusion of both D- and L-forms of amino acids introduces unique stereochemical properties that can affect the peptide's stability, resistance to enzymatic degradation, and binding specificity.

Synthesis and Manufacturing

Synthetic Approaches

The synthesis of H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Lys-OH typically employs solid-phase peptide synthesis (SPPS), a methodology widely used for producing complex peptides with defined sequences. In SPPS, the peptide is constructed on a solid support material, which facilitates the stepwise addition of amino acids beginning from the C-terminal end. This approach offers several advantages, including ease of purification between synthesis steps and the ability to use excess reagents to drive reactions to completion.

The synthesis process involves several key steps: activation of the carboxyl group of the amino acid to be added, coupling of this activated amino acid to the growing peptide chain, and removal of temporary protecting groups to expose functional groups for the next coupling reaction. This cycle is repeated for each amino acid in the sequence, with careful attention to maintaining the stereochemical integrity of each residue, particularly important for this peptide given its mixture of D- and L-forms.

Purification and Quality Control

Following synthesis, the peptide undergoes rigorous purification procedures to remove byproducts and unreacted materials. Common purification techniques include reverse-phase high-performance liquid chromatography (HPLC), which separates compounds based on their hydrophobicity. The purification process is particularly critical for peptides with multiple stereoisomers to ensure consistent composition and biological activity.

Quality control measures typically include mass spectrometry to confirm the molecular weight, amino acid analysis to verify composition, and chromatographic techniques to assess purity. For research applications, a purity level exceeding 95% is generally required to ensure reliable and reproducible experimental results.

Biological Activities and Mechanisms

Receptor Interactions and Signaling Pathways

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Lys-OH exhibits various biological activities primarily linked to its interactions with cellular receptors or enzymes. The specific arrangement of amino acids in this peptide likely confers selective binding to particular molecular targets, potentially including G-protein coupled receptors (GPCRs) or enzyme active sites.

The compound's sequence shares some similarities with dynorphin peptides, which are known opioid peptides that primarily interact with kappa-opioid receptors . While H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Lys-OH has a distinct sequence from natural dynorphins, the presence of the Tyr-Gly-Gly-Phe sequence at the N-terminus suggests potential interactions with opioid receptors, although with likely modified binding properties due to the D/L-isomeric nature of its residues.

Structure-Activity Relationships

The structure-activity relationships of this compound are of particular interest due to its mixed D/L-isomeric composition. Research findings have focused on the binding affinity and specificity of this peptide to various biological targets, with techniques such as Surface Plasmon Resonance (SPR) and Enzyme-linked Immunosorbent Assays (ELISA) commonly employed to quantitatively assess these interactions.

The inclusion of D-amino acids in the peptide sequence likely enhances its resistance to proteolytic degradation, potentially extending its half-life in biological systems compared to all-L-amino acid peptides. This feature could be advantageous for both research applications and potential therapeutic development, as it might allow for prolonged biological activity.

Comparative Analysis

Comparison with Related Peptides

Table 1: Comparison of H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Lys-OH with Related Peptides

PropertyH-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Lys-OHDynorphinsH-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-DL-Lys-OH
Molecular Weight1647 g/mol2147.5 g/mol 1604.0 g/mol
Molecular FormulaC75H127N27O15C99H155N31O23 Not specified in source
StereochemistryMixed D/L amino acids throughout sequenceMixed D/L or primarily L-forms, depending on specific dynorphinPrimarily L-amino acids with DL-Lys at C-terminus
N-terminal SequenceH-DL-Tyr-Gly-Gly-DL-PheH-DL-Tyr-Gly-Gly-DL-Phe (for some dynorphins)H-Tyr-Gly-Gly-Phe
Receptor SelectivityNot fully characterizedPrimarily kappa-opioid receptors Not fully characterized
CAS Number125357-12-274913-18-1 (for Dynorphin) Not specified in search results

The abundance of arginine residues in H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Lys-OH (four consecutive arginine residues) is a distinctive feature that distinguishes it from the other peptides and may confer unique binding properties or cellular penetration capabilities.

Future Research Directions

Expanding Structure-Activity Understanding

Future research on H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Lys-OH could focus on further elucidating its structure-activity relationships through systematic modifications of its sequence and stereochemistry. Such studies would enhance our understanding of how specific structural elements contribute to its biological activities and could guide the development of more selective or potent analogs.

Advanced computational methods, such as molecular dynamics simulations and docking studies, could provide insights into the three-dimensional conformation of this peptide and its interactions with potential target receptors. These approaches could complement experimental techniques like X-ray crystallography or NMR spectroscopy in characterizing the structural basis of the peptide's activity.

Expanding Biological Characterization

More comprehensive characterization of the biological activities of H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Lys-OH is another important direction for future research. This could include detailed receptor binding profiles across multiple receptor types, functional assays to assess downstream signaling effects, and in vivo studies to evaluate potential physiological or behavioral effects.

Additionally, investigating the pharmacokinetic properties of this peptide, including its stability in biological fluids, tissue distribution, and elimination pathways, would provide valuable information for both research applications and potential therapeutic development.

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